![molecular formula C20H29O5- B14248451 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate CAS No. 460720-06-3](/img/structure/B14248451.png)
6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[410]heptan-3-yl}methoxy)-6-oxohexanoate is a complex organic compound with a unique structure that includes a cyclohexene ring, a bicyclic oxabicycloheptane system, and a hexanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the cyclohexene derivative, followed by the formation of the oxabicycloheptane system through a series of cyclization reactions. The final step involves the esterification of the hexanoate group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Cyclohexen-1-one, 2,4,4-trimethyl-3-(3-oxo-1-butenyl)-
- Benzene, [(cyclohex-1-en-1-yl)methyl]-
- 2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-
Uniqueness
What sets 6-({3-[(Cyclohex-1-en-1-yl)methyl]-7-oxabicyclo[4.1.0]heptan-3-yl}methoxy)-6-oxohexanoate apart is its unique combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
460720-06-3 |
|---|---|
Molecular Formula |
C20H29O5- |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
6-[[3-(cyclohexen-1-ylmethyl)-7-oxabicyclo[4.1.0]heptan-3-yl]methoxy]-6-oxohexanoate |
InChI |
InChI=1S/C20H30O5/c21-18(22)8-4-5-9-19(23)24-14-20(11-10-16-17(13-20)25-16)12-15-6-2-1-3-7-15/h6,16-17H,1-5,7-14H2,(H,21,22)/p-1 |
InChI Key |
YDTZBKFQBHMJTA-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(=CC1)CC2(CCC3C(C2)O3)COC(=O)CCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methylene}dibenzene](/img/structure/B14248372.png)
![3-[(2-Oxo-2H-1-benzopyran-7-yl)oxy]propanal](/img/structure/B14248379.png)

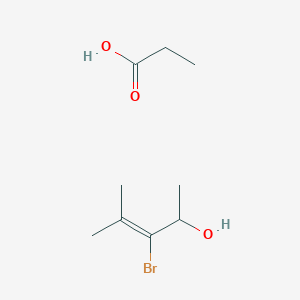
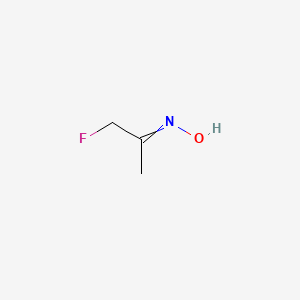
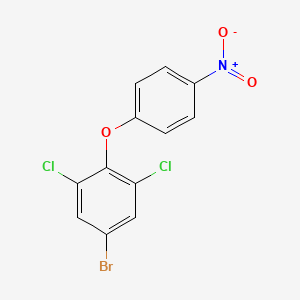
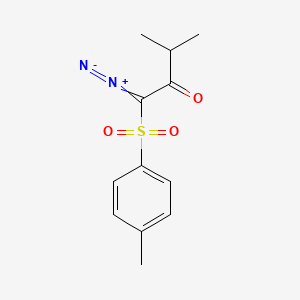
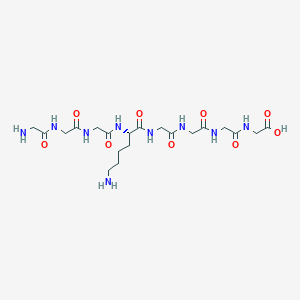


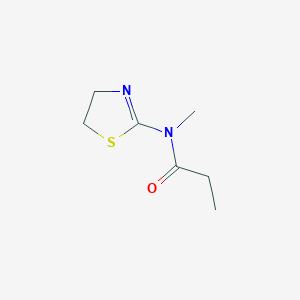

![{[(4-Bromo-2-methylbut-2-en-1-yl)oxy]methyl}benzene](/img/structure/B14248465.png)
![1-Ethenyl-4-({3-[(naphthalen-1-yl)sulfanyl]propyl}sulfanyl)naphthalene](/img/structure/B14248467.png)
